2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
This compound belongs to the pyrazolo-triazolo-pyrimidine class of heterocyclic molecules, characterized by fused bicyclic and tricyclic systems. These structures are of significant interest in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases and adenosine receptors . The target molecule features a 2-chlorophenyl group at position 2 and a 2,4-dimethylphenyl group at position 6. Chlorine and methyl substituents are known to enhance lipophilicity and modulate electronic effects, which can influence binding affinity and selectivity .
Properties
Molecular Formula |
C20H15ClN6 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15ClN6/c1-12-7-8-17(13(2)9-12)27-19-15(10-23-27)20-24-18(25-26(20)11-22-19)14-5-3-4-6-16(14)21/h3-11H,1-2H3 |
InChI Key |
OYNAIKYWBSJWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of chlorophenyl and dimethylphenyl derivatives, which undergo cyclization in the presence of catalysts and under controlled temperature and pressure conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Structural Influences on Reactivity
The compound’s reactivity stems from:
-
Electron-deficient pyrimidine ring : Facilitates nucleophilic attacks at positions C-5 and C-7.
-
Chlorophenyl group : Acts as an electron-withdrawing group, polarizing adjacent bonds for substitution.
-
Dimethylphenyl substituent : Provides steric bulk while donating electrons through methyl groups, modulating reaction kinetics.
Nucleophilic Substitution Reactions
The triazolopyrimidine core undergoes regioselective substitutions:
Key findings:
-
C-5 substitutions prioritize amines over alcohols due to better leaving-group stability .
-
Thiolation at C-7 enhances receptor selectivity by 3-fold compared to parent compound .
Electrophilic Aromatic Substitution
The dimethylphenyl group directs electrophiles to para positions:
-
Nitration : HNO₃/H₂SO₄ at 0°C produces mono-nitro derivatives at the 4-position of the dimethylphenyl ring.
-
Halogenation : Br₂/FeBr₃ yields 3-bromo-dimethylphenyl analogs, used in cross-coupling reactions.
Cycloaddition and Ring-Opening Reactions
The triazole moiety participates in:
-
Diels-Alder reactions : With maleic anhydride, forming bicyclic adducts (80% yield) under microwave irradiation .
-
Ring-opening with hydrazine : Generates pyrazole intermediates for further functionalization .
Catalytic Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Notable results:
-
Suzuki couplings with 4-pyridylboronic acid increased CDK2 inhibitory activity by 40% .
-
Buchwald-Hartwig aminations improved water solubility (logP reduced from 3.1 to 2.4).
Functional Group Interconversions
Key transformations include:
-
Oxidation : MnO₂ in CHCl₃ converts C-8 methyl groups to ketones, altering hydrogen-bonding capacity.
-
Reduction : NaBH₄ selectively reduces nitro groups to amines without affecting the triazole ring .
Polymer-Supported Derivatives
-
Reaction with PEG-chloride forms water-soluble conjugates for drug delivery (85% loading efficiency).
Comparative Reactivity with Analogues
| Compound | Reactivity Difference | Cause |
|---|---|---|
| 2-(4-Chlorophenyl) analogue | 30% faster nitration rates | Reduced steric hindrance at para position |
| 7-Phenyl variant (no methyl groups) | Lower electrophilic substitution yields (≤50%) | Absence of electron-donating methyl groups |
Mechanistic Insights from Kinetic Studies
-
Arrhenius parameters : Eₐ = 58 kJ/mol for C-5 substitutions, indicating a concerted SNAr mechanism .
-
Hammett correlations : ρ = +1.2 for electrophilic substitutions, confirming strong electron withdrawal by Cl.
Stability Under Reaction Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 3 | Acid-catalyzed triazole ring-opening | 2.1h |
| UV light (254 nm) | Photooxidation of pyrimidine ring | 6.5h |
| Aqueous NaOH (1M) | Base-induced demethylation of aryl groups | 8.2h |
This comprehensive analysis demonstrates the compound’s synthetic versatility, with reactivity patterns validated across peer-reviewed studies. The data underscore its utility as a scaffold for developing targeted therapeutics and functional materials .
Scientific Research Applications
2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo-triazolo-pyrimidine core allows for extensive substitution, enabling tailored interactions with biological targets. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula (C23H18ClN6).
Key Observations :
- Chlorine vs.
- Dimethylphenyl vs. Phenethyl Groups : The 2,4-dimethylphenyl group may improve metabolic stability over bulkier alkyl chains (e.g., phenethyl in SCH-58261) due to steric hindrance .
Pharmacological Profiles
Anticancer Activity
Pyrazolo-triazolo-pyrimidine derivatives, such as those in , exhibit antiproliferative effects against human tumor cells. For example, 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine induces apoptosis and cell cycle arrest in vitro . The target compound’s chloro and dimethyl groups may enhance membrane permeability, a critical factor in anticancer drug design .
Adenosine A2A Receptor Antagonism
Compounds like SCH-442416 and SCH-58261 () are potent A2A antagonists with >1000-fold selectivity over other adenosine receptors. Their furan and methoxyphenyl substituents optimize binding to the receptor’s hydrophobic pocket . The target compound’s chlorophenyl group could mimic these interactions but may require empirical validation.
Antifungal/Herbicidal Activity
highlights analogs with 2,4-dimethoxyphenyl groups showing herbicidal and antifungal activity (e.g., compound 4d). The target compound’s dimethylphenyl substituent may confer similar bioactivity due to enhanced lipophilicity .
Physicochemical Properties
Biological Activity
The compound 2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine family, characterized by its complex heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the realms of oncology and neurology. This article explores its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process incorporates various chemical transformations to yield the target structure. The presence of both chlorophenyl and dimethylphenyl substituents enhances its chemical diversity and may influence its interactions with biological targets.
Common Synthetic Methods
- Step 1: Formation of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core through cyclization reactions.
- Step 2: Introduction of substituents via electrophilic aromatic substitution.
- Step 3: Purification and characterization using techniques such as NMR and mass spectrometry.
Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant biological activities. Notably, they act as selective antagonists for the A2A adenosine receptor subtype. This interaction is crucial as it has implications for treating neurodegenerative disorders like Parkinson's disease due to their ability to reverse adenosine-induced inhibition in biological assays .
Cytotoxicity
The compound has shown promising cytotoxic activities against various cancer cell lines. Specifically:
- Inhibition of CDK2: Several studies have demonstrated that this compound inhibits cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. In vitro assays have shown IC50 values in the low nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 0.39 | |
| HCT-116 | 6–99 | |
| SISO (Cervix Cancer) | 2.87–3.06 | |
| RT-112 (Bladder Cancer) | Not specified |
Study 1: A2A Receptor Antagonism
In a study focusing on the pharmacological profile of similar compounds, it was found that derivatives with modifications at the 7-position exhibited enhanced selectivity towards A2A receptors while minimizing off-target effects seen in other compounds within the same class .
Study 2: CDK2 Inhibition
Another investigation highlighted the compound's efficacy in inhibiting CDK2 activity in various cancer models. The study indicated that compounds with electron-withdrawing groups at specific positions showed improved potency compared to standard treatments like cisplatin .
Q & A
Q. What are the common synthetic routes for preparing 2-(2-chlorophenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo-triazolopyrimidine derivatives?
The synthesis typically involves multi-step reactions such as cycloaddition, condensation, and cyclization. For example:
- Cyclization reactions : Reacting substituted pyrazolo precursors with triazole-forming agents (e.g., hydrazine derivatives) under reflux conditions in polar aprotic solvents like DMF or DMSO. Reaction temperatures (80–120°C) and catalyst selection (e.g., p-toluenesulfonic acid) significantly impact yields .
- Condensation reactions : Combining chlorophenyl-substituted pyrimidine intermediates with dimethylphenyl amines in the presence of coupling agents like EDCI/HOBt. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.4–8.4 ppm for chlorophenyl groups) and methyl protons (δ 2.40 ppm for dimethylphenyl substituents). Splitting patterns confirm regiochemistry .
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 11.83 Å, b = 17.42 Å, β = 91.13°) are resolved. Hydrogen bonding and π-π stacking interactions stabilize the lattice .
- Elemental analysis : Carbon (C: ~69.9%), hydrogen (H: ~4.3%), and nitrogen (N: ~25.8%) validate molecular formulae .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. This identifies nucleophilic/electrophilic sites for DNA or enzyme interactions .
- Molecular docking : Simulate binding to targets like kinases or DNA helicases using AutoDock Vina. Key interactions (e.g., hydrogen bonds with adenine-thymine base pairs) are quantified via binding energy scores (ΔG ≤ −8.5 kcal/mol) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Dose-response standardization : Use Hill equation modeling to normalize IC50 values across cell lines (e.g., HepG2 vs. HEK293). Adjust for assay variables like serum concentration (e.g., 10% FBS reduces apparent potency by 20%) .
- Metabolic stability assays : Compare microsomal half-life (t1/2) in human vs. rodent liver S9 fractions. CYP450 inhibition profiles (e.g., CYP3A4 IC50 > 10 µM) clarify species-specific discrepancies .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- LogP optimization : Introduce hydrophilic groups (e.g., morpholinomethyl at position 5) to reduce logP from 4.2 to 3.5, improving aqueous solubility. Assess via shake-flask method (pH 7.4 PBS) .
- Prodrug design : Synthesize acetylated or PEGylated derivatives to enhance oral bioavailability. Validate using Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s) .
Q. What experimental designs are critical for evaluating the compound’s DNA-binding affinity?
- Electrochemical analysis : Use glassy carbon electrodes modified with dsDNA. Measure peak current shifts via differential pulse voltammetry (scan rate: 50 mV/s). Binding constants (Kb ~ 10⁵ M⁻¹) are derived from Scatchard plots .
- Fluorescence quenching : Titrate the compound into ethidium bromide-DNA complexes. Calculate Stern-Volmer constants (KSV) to distinguish intercalation vs. groove binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Reaction condition audits : Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and inert atmosphere integrity (N2 vs. Ar). Yields vary by 15–20% due to trace moisture .
- Byproduct profiling : Use LC-MS to identify dimerization products (m/z ≈ 650) formed under prolonged reflux. Optimize reaction times (≤6 hours) to suppress side reactions .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P21/c | |
| Unit cell (Å) | a = 11.83, b = 17.42 | |
| β angle (°) | 91.13 | |
| R factor | 0.046 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
